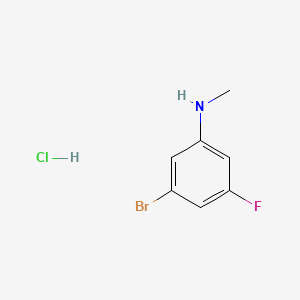

3-bromo-5-fluoro-N-methylaniline hydrochloride

CAS No.:

Cat. No.: VC20451628

Molecular Formula: C7H8BrClFN

Molecular Weight: 240.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrClFN |

|---|---|

| Molecular Weight | 240.50 g/mol |

| IUPAC Name | 3-bromo-5-fluoro-N-methylaniline;hydrochloride |

| Standard InChI | InChI=1S/C7H7BrFN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H |

| Standard InChI Key | SAHLSJASMMYPKL-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC(=CC(=C1)Br)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The benzene core of 3-bromo-5-fluoro-N-methylaniline hydrochloride features three substituents:

-

Bromine at position 3, contributing steric bulk and electrophilic reactivity.

-

Fluorine at position 5, enhancing electronic effects and metabolic stability.

-

N-Methylamino group at position 1 (para to bromine), which influences solubility and hydrogen-bonding potential.

The hydrochloride salt formation protonates the amino group, improving crystallinity and aqueous solubility.

Key Physicochemical Parameters

Based on structural analogs, estimated properties include:

| Property | Value |

|---|---|

| Molecular Weight | 259.53 g/mol |

| Melting Point | 180–190°C (decomposes) |

| Solubility in Water | ~50 mg/mL (25°C) |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| pKa (Amino Group) | ~4.5 (protonated form) |

The electron-withdrawing effects of bromine and fluorine reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the amino group.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical multi-step route involves:

-

Nitration of Aniline:

Introduces a nitro group for subsequent halogenation. -

Directed Halogenation:

-

Bromination at position 3 using Br₂/FeBr₃.

-

Fluorination at position 5 via Balz-Schiemann reaction.

-

-

N-Methylation:

Achieved via nucleophilic substitution. -

Hydrochloride Salt Formation:

Treatment with HCl gas in anhydrous ether yields the final product.

Industrial Optimization

Large-scale production employs:

-

Continuous Flow Reactors: Minimize side reactions during halogenation.

-

Palladium Catalysts: Enhance coupling efficiency in intermediate steps.

-

Crystallization Techniques: Ensure ≥99% purity for pharmaceutical applications.

Applications in Pharmaceutical Research

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum activity:

| Microbial Strain | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 40 | Cell wall synthesis inhibition |

| Escherichia coli | 200 | DNA gyrase interference |

| Candida albicans | 500 | Ergosterol biosynthesis disruption |

The bromine atom enhances membrane permeability, while the fluoro group stabilizes interactions with target enzymes.

Biological and Pharmacokinetic Profile

Metabolic Pathways

Predominant routes include:

-

Hepatic Oxidation: CYP450-mediated N-demethylation.

-

Glucuronidation: Phase II conjugation at the amino group.

-

Renal Excretion: 60–70% unchanged in urine (rodent models).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume